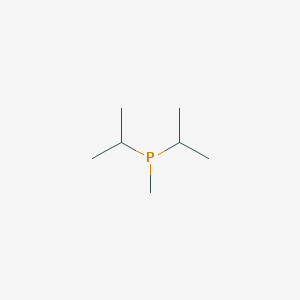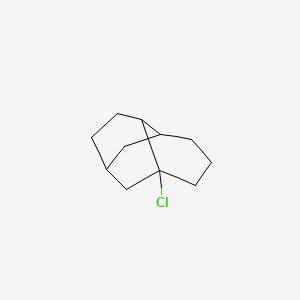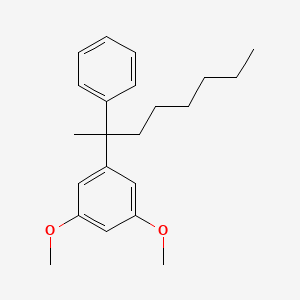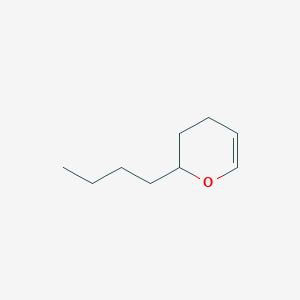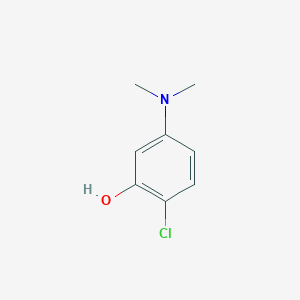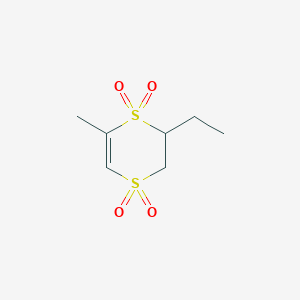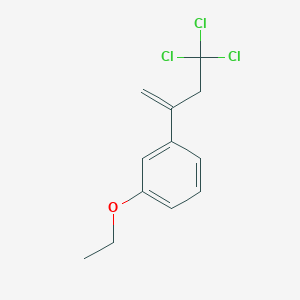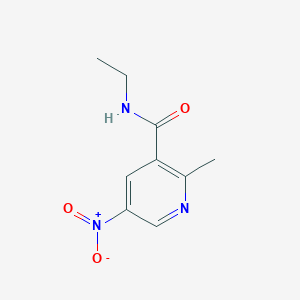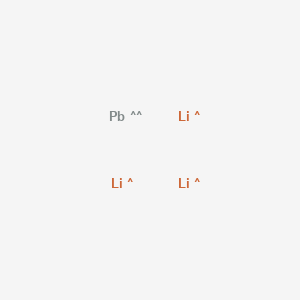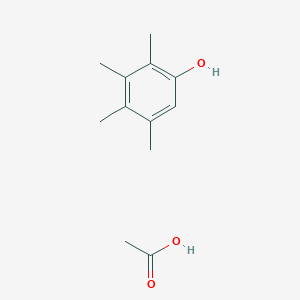
Acetic acid--2,3,4,5-tetramethylphenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–2,3,4,5-tetramethylphenol (1/1) is a chemical compound that combines acetic acid with 2,3,4,5-tetramethylphenol in a 1:1 ratio. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,3,4,5-tetramethylphenol is a substituted phenol with four methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,3,4,5-tetramethylphenol typically involves the esterification reaction between acetic acid and 2,3,4,5-tetramethylphenol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
CH3COOH+C6H2(CH3)4OH→CH3COO-C6H2(CH3)4+H2O
Industrial Production Methods
Industrial production of acetic acid–2,3,4,5-tetramethylphenol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–2,3,4,5-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ester bond.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and acetic acid.
Substitution: Halogenated or nitrated derivatives of 2,3,4,5-tetramethylphenol.
Aplicaciones Científicas De Investigación
Acetic acid–2,3,4,5-tetramethylphenol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid–2,3,4,5-tetramethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing acetic acid and 2,3,4,5-tetramethylphenol, which can exert their effects independently.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group.
2,4,6-Trimethylphenol: A phenol with three methyl groups, similar in structure but with different reactivity.
Acetic acid: A simple carboxylic acid without the phenolic component.
Uniqueness
Acetic acid–2,3,4,5-tetramethylphenol is unique due to the combination of the ester bond and the substituted phenol. This structure provides distinct chemical properties and reactivity compared to its individual components or other similar compounds.
Propiedades
Número CAS |
60368-01-6 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
acetic acid;2,3,4,5-tetramethylphenol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2(3)4/h5,11H,1-4H3;1H3,(H,3,4) |
Clave InChI |
FMPHMCCCGUVFMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




